molecular formula C15H15N3 B2654422 3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 859297-00-0

3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2654422
CAS No.: 859297-00-0
M. Wt: 237.306
InChI Key: HQJRCOTXUORUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyrimidine ring. Key structural features include:

  • Methyl groups at positions 3, 5, and 7, which enhance lipophilicity and metabolic stability.
  • Phenyl substituent at position 2, contributing to π-π stacking interactions in biological targets. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)12(3)14(17-18)13-7-5-4-6-8-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJRCOTXUORUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For example, studies have demonstrated that various synthesized compounds within this class can inhibit the growth of cancer cells. A specific study evaluated a library of pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 human breast cancer cell line using the MTT assay. Although none showed significant growth inhibition compared to controls, further modifications and derivative synthesis are ongoing to enhance their efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. For instance, dual anti-inflammatory-antibacterial compounds were synthesized by reacting chalcones with substituted 5-amino pyrazoles, demonstrating potential therapeutic benefits in inflammatory diseases .

Antimicrobial and Antiparasitic Effects

Certain derivatives of pyrazolo[1,5-a]pyrimidine have shown promise against various pathogens. In particular, studies on metal complexes derived from 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have displayed higher efficacy against Leishmania spp. and Trypanosoma cruzi, indicating potential applications in treating neglected tropical diseases such as leishmaniasis and Chagas disease .

Synthesis Techniques

The synthesis of 3,5,7-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various methods:

Copper-Catalyzed Reactions

Recent advancements include a copper-catalyzed approach that facilitates the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. This method is noted for its efficiency and simplicity .

Regioselective Synthesis

A method for regioselective synthesis of deuterium-labeled pyrazolo[1,5-a]pyrimidines has been developed, enhancing the understanding of their chemical behavior and biological interactions through NMR and mass spectrometry .

Anticancer Screening

In one notable study involving a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols, researchers conducted an extensive screening for anticancer activity against breast cancer cell lines. The results indicated that while initial compounds did not demonstrate significant activity, ongoing research aims to modify these structures to improve their anticancer efficacy .

Antiparasitic Evaluation

Another case study focused on the antiparasitic evaluation of metal complexes derived from pyrazolo[1,5-a]pyrimidine derivatives against tropical diseases. The results showed promising activity against Leishmania spp., suggesting a viable pathway for developing new treatments for neglected diseases .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityLimited initial efficacy; ongoing modifications needed
Anti-inflammatoryPotential benefits observed in dual-action compounds
AntimicrobialEffective against Leishmania spp.; promising for tropical disease treatment

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This interaction can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are widely studied for kinase inhibition. Key comparisons include:

Position 3 Substitution
  • 3-Aryl substituents : In Pim-1 kinase inhibitors (e.g., compound 9 in ), a 3-aryl group with electron-withdrawing substituents (e.g., -CF₃ or -Cl) enhances potency (IC₅₀ = 27 nM) by improving binding to the ATP pocket .
Position 5 Substitution
  • 5-Amino groups: Substitution with trans-4-aminocyclohexanol (e.g., compound 9 in ) increases Pim-1 inhibition by 100-fold compared to unsubstituted analogues, highlighting the critical role of hydrogen bonding .
  • 5-Methyl group : The methyl group in the target compound likely diminishes kinase affinity but improves metabolic stability.
Position 7 Substitution
  • 7-Trifluoromethyl (CF₃) : Derivatives like 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines () exhibit enhanced bioactivity due to increased electron-withdrawing effects and lipophilicity .
  • 7-Methyl group : The methyl group in the target compound may reduce kinase selectivity compared to CF₃-bearing analogues.

Comparison with Other Heterocyclic Cores

Pyrazolo[1,5-a][1,3,5]triazines
  • These compounds (e.g., ) show antimicrobial activity but lack the pyrimidine ring’s versatility in kinase binding.
Tetrazolo[1,5-a]pyrimidines

Key Research Findings

Position 5 Dominance: 5-Substituents (e.g., amino groups) contribute more significantly to kinase inhibition than 3-substituents (100-fold vs. 10-fold potency increase) .

Electron-Withdrawing Groups : CF₃ at position 7 enhances target affinity but may increase off-target effects compared to methyl .

Selectivity Trade-offs : Neutral substituents (e.g., hydroxyl groups) reduce hERG channel inhibition, critical for cardiac safety .

Biological Activity

3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound (CAS No. 859297-00-0) is characterized by its unique pyrazolo-pyrimidine structure. Its synthesis typically involves the condensation of aminopyrazole with aldehydes or ketones under specific conditions, leading to various derivatives that may exhibit differing biological activities.

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor . It binds to the active sites of various enzymes, thereby preventing substrate catalysis. This mechanism is crucial in its potential anticancer and anti-inflammatory applications .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives exhibit IC50 values lower than those of established chemotherapeutics like erlotinib against cancer cell lines such as MCF-7 and A549 .
  • A study highlighted that compound 16 (related to pyrazolo-pyrimidines) displayed potent anticancer activity with IC50 values significantly lower than standard treatments across multiple cell lines (MCF-7 = 0.09 µM; A549 = 0.03 µM) .

Enzyme Inhibition

The compound has been studied for its selective inhibition of enzymes involved in cancer progression:

  • It shows promise as a selective inhibitor of protein kinases, which play pivotal roles in cell signaling pathways related to cancer cell proliferation and survival .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activities:

  • Studies have reported enhanced total antioxidant capacity (TAC) and iron-reducing power (IRP) in certain derivatives compared to controls, indicating potential protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 Values (µM)Biological Activity
This compoundStructureVariesAnticancer, enzyme inhibition
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidineStructure4.92 (HepG2)Anticancer
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidineStructure3.01 (MCF-7)Anticancer

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo-pyrimidines:

  • Vemuluri et al. investigated aryl amide conjugates and found that certain compounds exhibited superior anticancer activity compared to standard agents across multiple cancer cell lines.
  • Almehizia et al. synthesized derivatives and assessed their biological potentials using various in vitro methods for anti-Alzheimer’s and antioxidant activities.

These findings suggest a broad spectrum of biological activities associated with this compound class.

Q & A

Q. What are the common synthetic strategies for preparing 3,5,7-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine and its derivatives?

The synthesis typically involves cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl compounds or related electrophiles. For example:

  • Classical methods : Koidan et al. (2024) synthesized derivatives via condensation of hydrazine derivatives with amidines in benzene, followed by crystallization and solvent removal under reduced pressure .
  • One-pot regioselective synthesis : A catalyst-assisted approach enables the formation of 5-methyl-4-phenyl derivatives with high regiocontrol, validated by NMR and elemental analysis .
  • Green chemistry : Ultrasonic irradiation in aqueous ethanol with mild acid catalysts achieves yields up to 85%, reducing reaction times and environmental impact .

Q. Key Data :

  • Halogenation at position 3 using hypervalent iodine (KI/K₂S₂O₈) in water yields 30% product under ambient conditions .
  • Analytical validation via ¹H/¹³C NMR and HRMS ensures structural fidelity, with elemental analysis deviations <0.4% for C, H, N .

Q. How is structural characterization performed for these compounds?

Characterization relies on multimodal analytical techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, methyl groups at positions 3, 5, and 7 exhibit distinct splitting patterns .
  • X-ray crystallography : Single-crystal studies (e.g., compound 3d) confirm the bicyclic core (monoclinic P21/c, a=7.468 Å, β=104.3°) and substituent orientations .
  • HRMS/Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₁N₅O: calcd. 254.1042, found 254.1039) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at specific positions of the pyrazolo[1,5-a]pyrimidine core?

Regioselectivity is guided by electronic and steric effects :

  • Halogenation : Hypervalent iodine (e.g., PhI(OAc)₂) targets position 3 in water at room temperature, avoiding harsh reagents .
  • Electrophilic substitution : Methyl and phenyl groups direct reactivity toward the electron-rich pyrimidine ring, enabling selective sulfonation or nitration .
  • Cyclocondensation : β-Dicarbonyl compounds react with 3-aminopyrazoles to install substituents at positions 5 and 7 during ring formation .

Key Challenge : Competing reactivity at positions 2 and 7 requires precise control of reaction conditions (e.g., solvent polarity, temperature) .

Q. How do structural modifications influence biological activity and mechanism?

Substituent effects :

  • Pharmacological activity : 3-Bromo-2-phenyl-6-sulfonyl derivatives exhibit analgesic activity surpassing indomethacin, likely due to enhanced target binding .
  • Anticancer mechanisms : Anthranilamide conjugates activate p53, upregulating pro-apoptotic BAX and downregulating Bcl-2 in cervical cancer cells .
  • Kinase inhibition : Trifluoromethyl groups at position 2 improve CDK2 binding affinity by modulating hydrophobic interactions .

Methodological Insight : Dose-dependent assays (e.g., IC₅₀ values) and Western blotting validate target engagement .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

In silico strategies :

  • Molecular docking : Identifies key interactions with targets like CDK2 (e.g., hydrogen bonding with Glu81 and Leu83) .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency, guiding the design of electron-withdrawing groups at position 7 .
  • ADMET prediction : Evaluates metabolic stability and toxicity, critical for optimizing pharmacokinetic profiles .

Q. What methodological challenges arise in reconciling contradictory bioactivity data across derivatives?

Sources of discrepancy :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. S180 tumors) or compound concentrations can skew results .
  • Structural nuances : Minor changes (e.g., replacing methyl with trifluoromethyl) drastically alter metabolic stability and target selectivity .
  • In vitro vs. in vivo divergence : Derivatives with potent in vitro kinase inhibition may fail in vivo due to poor bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.